Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-
Description
Imidazo[1,2-b]pyridazine is a fused heterocyclic scaffold comprising an imidazole and pyridazine ring, with one nitrogen atom shared between the two rings . The compound 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine features a 4-methylphenyl group at the 2-position and a propoxy group at the 6-position. This substitution pattern is critical for modulating pharmacological activity, solubility, and binding affinity.
Synthesis: Synthetic routes for imidazo[1,2-b]pyridazine derivatives often involve condensation reactions (e.g., using haloacetaldehyde dimethyl acetal) or transition-metal-catalyzed cross-coupling reactions . For example, 6-chloroimidazo[1,2-b]pyridazine intermediates can undergo nucleophilic substitution with phenols or alkoxides to introduce substituents at the 6-position . The propoxy group in the target compound likely originates from such reactions with propanol derivatives.
Properties
CAS No. |
184015-01-8 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-propoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H17N3O/c1-3-10-20-16-9-8-15-17-14(11-19(15)18-16)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
SFFWENPKRCUWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Bromoketones with Aminopyridazines
A foundational approach involves the condensation of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions. This method, detailed by Huang et al., leverages the nucleophilic character of the aminopyridazine’s nitrogen atoms. The halogen at the 6-position of the pyridazine ring (e.g., chloro or bromo) deactivates competing nitrogen sites, ensuring regioselective alkylation at the nitrogen adjacent to the amino group. For example:
- 3-Amino-6-chloropyridazine is reacted with α-bromo-4-methylacetophenone in the presence of sodium bicarbonate.
- Cyclization forms the imidazo[1,2-b]pyridazine core, yielding 6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine .
- The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with sodium propoxide to introduce the 6-propoxy group.
This method achieves moderate to high yields (60–85%) and is scalable, though the SNAr step requires anhydrous conditions and elevated temperatures (80–100°C).
Gold-Catalyzed Cycloaddition of Pyridinium Aminides and Alkynes
A mechanistically distinct route, reported by Frost et al., employs gold-catalyzed [3+2] cycloaddition between pyridinium N-(heteroaryl)aminides and electron-rich alkynes. This method offers superior regiocontrol and functional group tolerance:
- Pyridinium N-(6-propoxy-pyridazin-3-yl)aminide is prepared from 3-amino-6-propoxy-pyridazine and α-bromoketones.
- The aminide reacts with 4-methylphenylacetylene in the presence of a gold(I) catalyst (e.g., Au-3: [(Ph₃PAu)₃O]⁺SbF₆⁻) at 90°C in 1,4-dioxane.
- Cyclization and aromatization yield the target compound with >90% regioselectivity.
This approach avoids harsh conditions and enables late-stage diversification, though the synthesis of specialized aminides adds preparatory steps.
Comparative Analysis of Synthetic Routes
Optimization and Industrial Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The propoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in developing therapeutic agents for treating diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Propoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent influences target selectivity and binding interactions:
- 4-Fluorophenyl (e.g., 6-chloro-2-(4-fluorophenyl)-3-methoxy-imidazo[1,2-b]pyridazine , CAS 121247-07-2 ): Fluorine’s electron-withdrawing effects may alter electronic properties and binding kinetics.
- 4-Dimethylaminophenyl (e.g., compound 4 in Aβ plaque binding studies ): The dimethylamino group increases electron density, enhancing interactions with amyloid plaques (Ki = 11.0 nM).
Key Insight : Bulky or electron-donating groups at the 2-position improve affinity for specific targets, such as Aβ plaques or kinases .
Substituent Effects at the 6-Position
The 6-position is a hotspot for pharmacological optimization:
- Propoxy (target compound) : The alkoxy chain may enhance solubility compared to smaller groups like methoxy.
- Phenoxy (e.g., N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide, 6b ): Meta-substituted phenoxy derivatives exhibit potent VEGFR2 inhibition (IC50 = 7.1 nM).
- Methylthio (e.g., compound 4 ): A methylthio group at the 6-position confers high Aβ plaque affinity (Ki = 11.0 nM).
- Chloro (e.g., 2-(1,3-benzodioxol-5-yl)-6-chloro-imidazo[1,2-b]pyridazine ): Chloro substituents are common in intermediates for further functionalization.
Key Insight : Alkoxy and aryloxy groups at the 6-position are critical for kinase inhibition, while sulfur-containing groups favor amyloid targeting .
SAR Trends :
- VEGFR2 Inhibition: Meta-substituted phenoxy groups at the 6-position are optimal for kinase binding .
- Aβ Plaque Binding: Electron-rich 2-substituents (e.g., dimethylaminophenyl) and sulfur-containing 6-substituents (e.g., methylthio) enhance affinity .
- Synthetic Flexibility : Chloro substituents at the 6-position (e.g., CAS 121247-07-2) allow further derivatization via cross-coupling .
Biological Activity
Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Structural Overview
The compound features an imidazo[1,2-b]pyridazine core with a propoxy group at the 6-position and a 4-methylphenyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 267.14 daltons. The unique structure contributes to its bioactivity, allowing for various pharmacological interactions.
Biological Activities
Imidazo[1,2-b]pyridazine derivatives exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds have been evaluated for their binding affinities to amyloid plaques, which are associated with Alzheimer’s disease. One derivative demonstrated a high binding affinity of .
- Antifungal Activity : Research indicates that several imidazo[1,2-b]pyridazine derivatives possess potent antifungal properties against pathogenic fungi. In vitro assays revealed that some compounds were significantly more effective than commercial fungicides .
- Antiparasitic Activity : Compounds have shown selective inhibition of Plasmodium falciparum CLK1 and Leishmania species. Notably, one derivative exhibited an IC50 of against CLK1 .
- Anti-inflammatory Properties : The compound's structure allows it to target specific pathways involved in inflammation, making it a candidate for treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-b]pyridazine derivatives reveals that modifications at the 2 and 6 positions significantly influence their biological activity. For example:
| Compound | Substituent at C2 | Substituent at C6 | Activity (IC50/nM) |
|---|---|---|---|
| 20a | Phenyl | Benzyl | 32 |
| 4 | Dimethylaminophenyl | Methylthio | 11 |
| 1a | Phenyl | Benzyloxy | <100 |
This table summarizes key findings from various studies highlighting how different substituents affect the potency of these compounds against specific biological targets.
Synthesis Methods
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves nucleophilic substitutions and electrophilic aromatic substitutions. Recent advancements have introduced efficient synthetic routes that enhance yield while minimizing by-products .
Case Studies
Case Study 1 : A series of compounds were synthesized and evaluated for their antifungal activity against multiple strains such as Alternaria alternata and Pyricularia oryzae. Some derivatives exhibited antifungal activity up to 25 times more potent than existing treatments .
Case Study 2 : In a study focused on Alzheimer's disease, imidazo[1,2-b]pyridazine derivatives were tested for their ability to bind to amyloid plaques in vitro. The results indicated promising candidates for further development as imaging agents for positron emission tomography (PET) .
Q & A
Q. Basic Research Focus
- NMR Analysis: ¹H/¹³C NMR can confirm substitution patterns (e.g., propoxy vs. methoxy groups) and aromatic proton environments. The 4-methylphenyl group’s singlet (δ ~2.3 ppm) and propoxy’s triplet (δ ~1.0 ppm) are diagnostic .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., C₁₇H₁₇N₃O).
- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water gradient).
- X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction is recommended if suitable crystals are obtained .
What methodologies are recommended for evaluating the biological activity of 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine, particularly in CNS or anticancer contexts?
Q. Advanced Research Focus
- In Vitro Assays:
- In Vivo Models:
- Data Validation: Use positive controls (e.g., imatinib for kinase assays) and statistical tools (ANOVA with post-hoc tests) to address variability .
How can structure-activity relationship (SAR) studies guide the optimization of 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine for enhanced potency or selectivity?
Q. Advanced Research Focus
- Substituent Modulation:
- Computational Tools:
What experimental design strategies are critical for optimizing reaction yields and reproducibility in synthesizing this compound?
Q. Advanced Research Focus
- DoE Approaches:
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
How can computational chemistry address discrepancies between predicted and observed biological activity data?
Q. Advanced Research Focus
- Free Energy Perturbation (FEP): Refine binding affinity predictions by simulating ligand-protein interactions at atomic resolution .
- Metadynamics: Identify off-target binding pockets or alternative conformations that explain unexpected activity .
- Machine Learning: Train models on high-throughput screening data to predict outliers and refine SAR hypotheses .
What protocols ensure stability and shelf-life of this compound under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Studies:
- Formulation Strategies: Use lyophilization or encapsulation (e.g., PLGA nanoparticles) to enhance stability .
How do structural analogs (e.g., 6-alkylthio or 3-methoxy variants) inform the development of 2-(4-methylphenyl)-6-propoxy derivatives?
Q. Advanced Research Focus
- Comparative Pharmacokinetics:
- Cross-Species Toxicity: Compare hepatotoxicity profiles in human vs. rodent microsomal assays .
What theoretical frameworks support the mechanistic analysis of this compound’s reactivity in novel chemical transformations?
Q. Advanced Research Focus
- Frontier Molecular Orbital (FMO) Theory: Predict regioselectivity in electrophilic substitution reactions (e.g., HOMO localization at C-8 position) .
- Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., cyclization barriers) to guide catalyst selection .
How can interdisciplinary approaches (e.g., AI-driven synthesis platforms) accelerate the discovery of derivatives with unique properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
